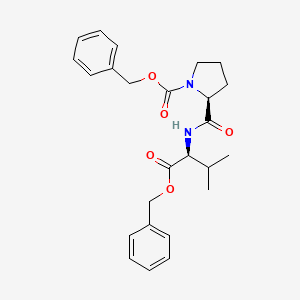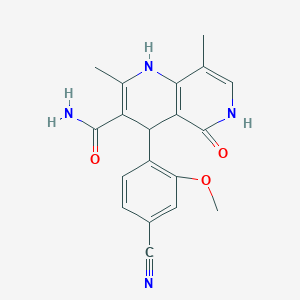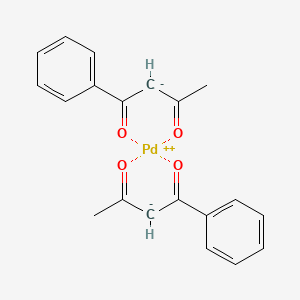
Bis(benzoylacetonato)palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(benzoylacetonato)palladium: is a coordination complex of palladium with the ligand benzoylacetone. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions and applications. The palladium center is coordinated by two benzoylacetonate ligands, forming a chelate complex that is often used in catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(benzoylacetonato)palladium typically involves the reaction of palladium(II) chloride with benzoylacetone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:
PdCl2+2C6H5COCH2COCH3→Pd(C6H5COCHCOCH3)2+2HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of palladium precursors that are more readily available and cost-effective. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(benzoylacetonato)palladium undergoes various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states, which can be useful in catalytic cycles.
Reduction: The compound can be reduced to form palladium(0) species, which are active catalysts in many organic transformations.
Substitution: The benzoylacetonate ligands can be substituted with other ligands, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction typically produces palladium(0) species.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(benzoylacetonato)palladium is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound has been investigated for its potential anticancer properties. The compound can interact with biomolecules, leading to the inhibition of cancer cell growth and proliferation.
Industry: In industrial applications, this compound is used in the production of fine chemicals, pharmaceuticals, and advanced materials. Its catalytic properties make it valuable in processes that require high efficiency and selectivity.
Wirkmechanismus
The mechanism by which bis(benzoylacetonato)palladium exerts its effects is primarily through its role as a catalyst. The palladium center can undergo oxidative addition, transmetalation, and reductive elimination steps, which are key processes in many catalytic cycles. The benzoylacetonate ligands stabilize the palladium center and facilitate these reactions by providing a suitable coordination environment.
Vergleich Mit ähnlichen Verbindungen
Bis(acetylacetonato)palladium: Similar in structure but with acetylacetone ligands instead of benzoylacetone.
Bis(diphenylcyclohexylphosphine)palladium: Another palladium complex with different ligands, used in various catalytic applications.
Bis(benzoylacetonato)zirconium: A zirconium analog with similar coordination properties.
Uniqueness: Bis(benzoylacetonato)palladium is unique due to the specific electronic and steric properties imparted by the benzoylacetonate ligands. These properties can influence the reactivity and selectivity of the palladium center in catalytic reactions, making it a versatile and valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C20H18O4Pd |
|---|---|
Molekulargewicht |
428.8 g/mol |
IUPAC-Name |
palladium(2+);1-phenylbutane-1,3-dione |
InChI |
InChI=1S/2C10H9O2.Pd/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7H,1H3;/q2*-1;+2 |
InChI-Schlüssel |
CLLHMYFYVUWOSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate](/img/structure/B12874819.png)
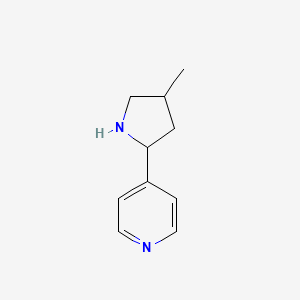
![2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)
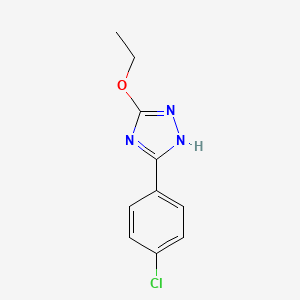
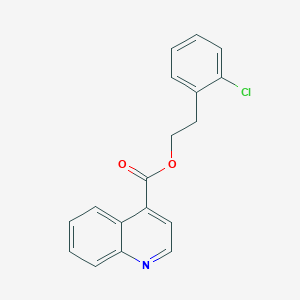
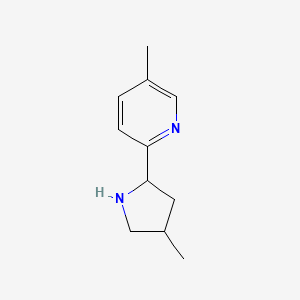
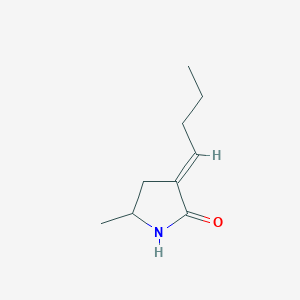
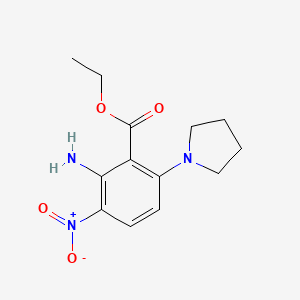

copper](/img/structure/B12874855.png)
![(S)-2-([1,1'-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B12874864.png)
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12874870.png)
